Aziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]-
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Overview
Description
2-(bromomethyl)-1-(2-chlorobenzyl)aziridine is an organic compound that features a three-membered aziridine ring substituted with a bromomethyl group and a 2-chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1-(2-chlorobenzyl)aziridine typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be formed by the reaction of an appropriate amine with an epoxide. For example, reacting 2-chlorobenzylamine with an epoxide under basic conditions can yield the aziridine ring.
Bromomethylation: The aziridine ring can then be bromomethylated using a bromomethylating agent such as bromoform or dibromomethane in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of 2-(bromomethyl)-1-(2-chlorobenzyl)aziridine would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-(bromomethyl)-1-(2-chlorobenzyl)aziridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine ring to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include epoxides and other oxidized derivatives.
Reduction: Products include primary amines.
Scientific Research Applications
2-(bromomethyl)-1-(2-chlorobenzyl)aziridine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceuticals.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-1-(2-chlorobenzyl)aziridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, while the aziridine ring can participate in ring-opening reactions. These reactions can lead to the formation of various derivatives with potential biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(chloromethyl)-1-(2-chlorobenzyl)aziridine: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(bromomethyl)-1-(2-fluorobenzyl)aziridine: Similar structure but with a fluorobenzyl group instead of a chlorobenzyl group.
Properties
CAS No. |
832724-77-3 |
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Molecular Formula |
C10H11BrClN |
Molecular Weight |
260.56 g/mol |
IUPAC Name |
2-(bromomethyl)-1-[(2-chlorophenyl)methyl]aziridine |
InChI |
InChI=1S/C10H11BrClN/c11-5-9-7-13(9)6-8-3-1-2-4-10(8)12/h1-4,9H,5-7H2 |
InChI Key |
OBZUTGRBLUCPPM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1CC2=CC=CC=C2Cl)CBr |
Origin of Product |
United States |
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